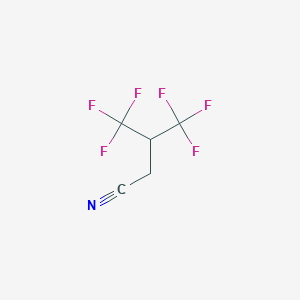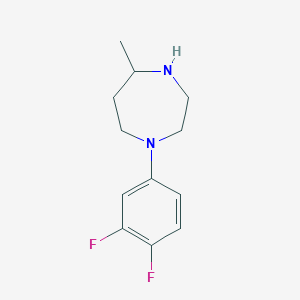
1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the desired amine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: Similar structure but lacks the chloro group.
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine: Similar structure with the chloro group in a different position.
3,4-Dimethoxyphenyl methyl ketone: Similar structure but with a ketone group instead of an amine
Uniqueness: 1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
1-(3-chloro-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6H,12H2,1-3H3 |
Clé InChI |
WPBZHCJLHYAOAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C(=C1)Cl)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)

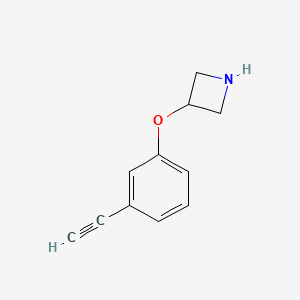

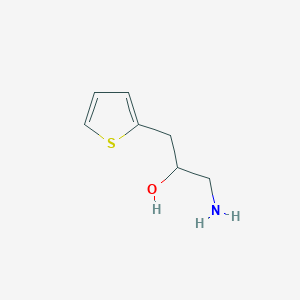


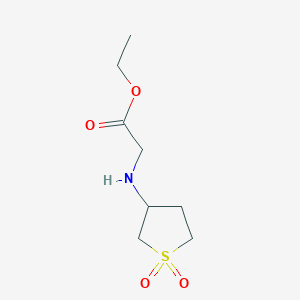
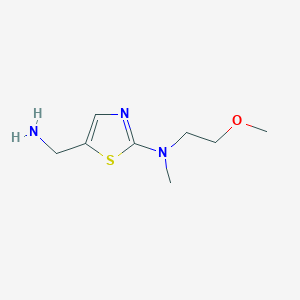

![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
